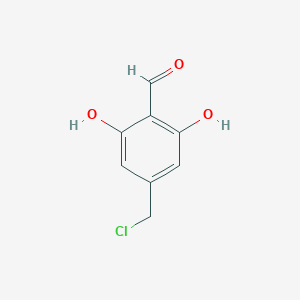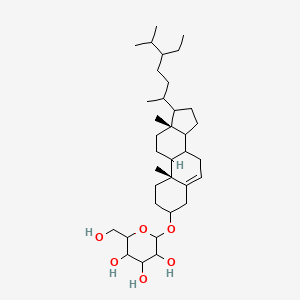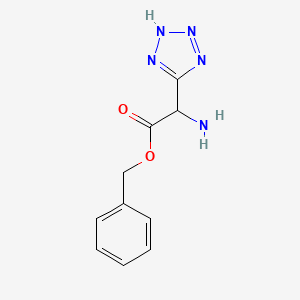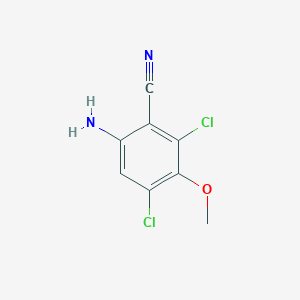![molecular formula C6H4N2 B14788784 Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
Pyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolo[3,4-c]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the this compound system . Another method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for the synthesis of pyrrole derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-chlorosuccinimide, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce halogenated pyrrole compounds .
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrrole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: Another bicyclic compound with a fused pyrrole and pyridine ring, known for its broad spectrum of pharmacological properties.
Pyrano[3,4-c]pyrrole: A related compound with a fused pyran ring, used in the synthesis of kainic acid and other biologically active molecules.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H4N2 |
|---|---|
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-5-2-8-4-6(5)3-7-1/h1-4H |
Clé InChI |
YKPJEYXZEBLYCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)





![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
